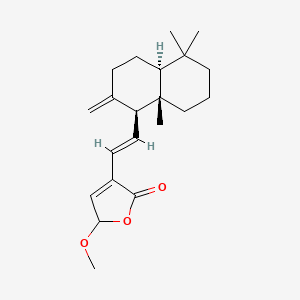

Hedycoronen A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAWJLFWEBGZIH-MZBNRDNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hedycoronen A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycoronen A is a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium. This document provides a comprehensive overview of its chemical structure, stereochemistry, and reported anti-inflammatory activity. Detailed spectroscopic data, including 1H and 13C NMR, are presented, along with a representative experimental protocol for its isolation. Furthermore, the proposed mechanism of its anti-inflammatory action, involving the inhibition of pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways, is discussed and visualized.

Chemical Structure and Properties

This compound is characterized by a labdane diterpene skeleton, which consists of a decalin ring system and a side chain at C9. The side chain in this compound is a substituted γ-lactone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1383441-73-3 | [1] |

| Molecular Formula | C₂₁H₃₀O₃ | [1] |

| Molecular Weight | 330.46 g/mol | [1] |

| IUPAC Name | 4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one | [1] |

| Synonym | 15-Methoxylabda-8(17),11E,13-trien-16,15-olide | [1] |

| Class | Labdane Diterpenoid | [1] |

| Source | Hedychium coronarium (rhizomes) | [1] |

Stereochemistry

The absolute stereochemistry of the decalin ring system in this compound has been determined as (1S,4aS,8aS)[1]. However, a critical aspect of the stereochemistry of this compound and related labdane diterpenes isolated from Hedychium coronarium is the potential for epimerization at the C-15 position of the butenolide ring. It is common for these compounds to be isolated as a mixture of C-15 epimers, which can be challenging to separate[1]. The presence of a stereocenter at C-15 should be considered in any biological evaluation or structure-activity relationship studies.

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Table 2: 1H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 0.85 | m | |

| 2 | 1.45, 1.35 | m | |

| 3 | 1.55, 1.45 | m | |

| 5 | 1.10 | m | |

| 6 | 1.60, 1.50 | m | |

| 7 | 1.95, 1.85 | m | |

| 9 | 1.40 | m | |

| 11 | 6.85 | dd | 15.5, 9.5 |

| 12 | 6.05 | d | 15.5 |

| 14 | 2.50 | m | |

| 15 | 5.50 | s | |

| 17a | 4.80 | s | |

| 17b | 4.50 | s | |

| 18 | 0.80 | s | |

| 19 | 0.85 | s | |

| 20 | 0.90 | s | |

| OMe | 3.60 | s |

Data adapted from Phan et al., 2012.[1]

Table 3: 13C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| 1 | 39.2 |

| 2 | 19.3 |

| 3 | 42.1 |

| 4 | 33.5 |

| 5 | 55.4 |

| 6 | 24.5 |

| 7 | 38.4 |

| 8 | 148.5 |

| 9 | 56.2 |

| 10 | 39.8 |

| 11 | 143.1 |

| 12 | 118.2 |

| 13 | 149.5 |

| 14 | 31.8 |

| 15 | 100.1 |

| 16 | 170.5 |

| 17 | 106.5 |

| 18 | 33.6 |

| 19 | 21.6 |

| 20 | 14.5 |

| OMe | 56.0 |

Data adapted from Phan et al., 2012.[1]

Experimental Protocols

Isolation of this compound from Hedychium coronarium

The following is a representative protocol for the isolation of labdane diterpenes, including this compound, from the rhizomes of Hedychium coronarium, based on methodologies reported in the literature[1].

Detailed Steps:

-

Extraction: Air-dried and powdered rhizomes of Hedychium coronarium are macerated with methanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is then filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, typically starting with n-hexane. The n-hexane fraction is collected and concentrated.

-

Silica Gel Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Final Purification: The fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit significant anti-inflammatory properties. Specifically, it is a potent inhibitor of lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-12 (IL-12) p40. It also shows moderate inhibitory activity on Tumor Necrosis Factor-alpha (TNF-α) production[1].

The anti-inflammatory mechanism of labdane diterpenoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3].

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may inhibit the production of pro-inflammatory cytokines.

References

- 1. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Hedycoronen A: A Technical Deep Dive into its Natural Origins, Abundance, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycoronen A, a labdane-type diterpene, has emerged as a molecule of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its isolation and characterization. Furthermore, this document explores the current understanding of its biological activities, with a focus on cytotoxic and anti-inflammatory effects, and presents a hypothetical signaling pathway based on the activities of structurally related compounds. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources and Abundance of this compound

This compound is a natural product exclusively isolated from the rhizomes of Hedychium coronarium , a perennial flowering plant belonging to the Zingiberaceae (ginger) family.[1] This plant is native to the Himalayan region, India, and is also found in other tropical and subtropical regions of Asia.[1] While several studies have successfully isolated this compound from H. coronarium rhizomes, specific quantitative data regarding its abundance or yield from the raw plant material remains largely unpublished in the currently available scientific literature.

The chemical composition of Hedychium coronarium, particularly its essential oil, has been extensively studied. However, this compound is a non-volatile diterpene and its concentration is not reflected in essential oil analyses. The table below summarizes the known natural source of this compound.

| Natural Source | Plant Part | Compound Class | Abundance/Yield |

| Hedychium coronarium J. Koenig | Rhizomes | Labdane-type Diterpene | Data not available in cited literature |

Isolation and Characterization of this compound: Experimental Protocols

The isolation of this compound from Hedychium coronarium rhizomes typically involves a multi-step process combining extraction and chromatographic techniques. Below is a detailed, generalized protocol based on methodologies reported for the isolation of labdane diterpenes from this plant.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound.

Detailed Methodologies

2.2.1. Plant Material Preparation: The rhizomes of Hedychium coronarium are collected, washed, shade-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

2.2.2. Extraction: The powdered rhizome material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with methanol as the solvent for several hours. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.3. Fractionation: The crude methanolic extract is suspended in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Diterpenes like this compound are typically found in the less polar fractions (e.g., n-hexane or chloroform).

2.2.4. Chromatographic Purification: The fraction containing the target compound is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

2.2.5. Structure Elucidation: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): Techniques like ESI-MS or HR-MS are used to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Biological Activities and Potential Signaling Pathways

While specific studies detailing the signaling pathways of this compound are limited, the broader class of labdane diterpenes isolated from Hedychium coronarium have demonstrated significant cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Labdane diterpenes from H. coronarium have been shown to exhibit cytotoxic effects against various cancer cell lines. While a specific study on this compound's apoptotic pathway is not available, a related compound, Hedychenone, has been the subject of such investigations. An ethanolic extract of H. coronarium, which contains a mixture of these diterpenes, has been shown to induce apoptosis in HeLa cervical cancer cells. The proposed mechanism involves the depolarization of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Below is a hypothetical signaling pathway for this compound-induced apoptosis, based on the known mechanisms of related diterpenes and plant extracts.

Anti-inflammatory Activity

Several labdane-type diterpenes from Hedychium coronarium have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. While the direct action of this compound on specific inflammatory signaling pathways has not been elucidated, a common target for anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

The following diagram illustrates a hypothetical mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound, a labdane diterpene from Hedychium coronarium rhizomes, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While methods for its isolation have been established, a significant gap exists in the literature regarding its quantitative abundance in its natural source. Future research should focus on developing and validating analytical methods, such as HPLC or LC-MS, for the accurate quantification of this compound in plant extracts.

Furthermore, while preliminary data suggests cytotoxic and anti-inflammatory potential, detailed mechanistic studies are crucial. Elucidating the specific molecular targets and signaling pathways affected by this compound will be paramount in understanding its therapeutic potential and for guiding future drug development efforts. Investigating its effects on key signaling cascades, such as the NF-κB and apoptosis pathways, will provide a solid foundation for its potential clinical applications.

References

Biosynthesis of Hedycoronen A in Hedychium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycoronen A, a labdane-type diterpenoid isolated from Hedychium species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of labdane diterpenoid biosynthesis in plants. While direct enzymatic evidence for this compound synthesis in Hedychium is still emerging, this document outlines a putative pathway based on current transcriptomic data and analogous biosynthetic routes. Detailed experimental protocols for key analytical and enzymatic assays are provided to facilitate further research in this area.

Introduction

Hedychium species, belonging to the Zingiberaceae family, are a rich source of diverse secondary metabolites, including a variety of labdane-type diterpenoids.[1][2][3] Among these, this compound, isolated from the rhizomes of species like Hedychium coronarium, represents a significant constituent with potential therapeutic applications.[4][5] Labdane diterpenoids are characterized by a bicyclic core structure derived from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[6] The biosynthesis of these complex molecules involves a series of enzymatic reactions catalyzed primarily by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).[6][7]

Recent transcriptome analyses of Hedychium coronarium have revealed a multitude of genes potentially involved in terpenoid biosynthesis, providing a foundation for elucidating the specific pathway to this compound.[8][9] This guide synthesizes the current knowledge to propose a detailed biosynthetic pathway and provides practical experimental protocols for its investigation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

-

Formation of the universal diterpene precursor, Geranylgeranyl Pyrophosphate (GGPP).

-

Cyclization of GGPP to form the labdane skeleton.

-

Post-cyclization modifications to yield this compound.

A schematic representation of this proposed pathway is provided below.

Caption: Proposed biosynthetic pathway of this compound.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all terpenoids begins with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. Through the sequential head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferases (GPP synthase, FPP synthase, and GGPP synthase), the C20 precursor GGPP is formed. Transcriptome data from H. coronarium has identified candidate genes for these upstream pathway enzymes.[8]

Cyclization of GGPP

The formation of the characteristic bicyclic labdane skeleton is a critical step catalyzed by class II diterpene synthases (diTPSs). These enzymes protonate the terminal double bond of GGPP, initiating a cyclization cascade to form a labdadienyl/copalyl diphosphate (CPP) intermediate. Subsequently, a class I diTPS can catalyze the ionization of the diphosphate group and further rearrangements or cyclizations. While the specific diTPSs involved in this compound biosynthesis in Hedychium have not been functionally characterized, transcriptome analysis has revealed several candidate terpene synthase genes.[8][9]

Post-cyclization Modifications

Following the formation of the basic labdane scaffold, a series of oxidative modifications are required to produce the final structure of this compound. These reactions, which may include hydroxylations, oxidations, and the formation of the furan ring, are typically catalyzed by cytochrome P450 monooxygenases (CYPs).[7][10] The specific CYPs responsible for the tailoring of the labdane skeleton in Hedychium remain to be identified, but the vast number of CYP genes found in plant genomes suggests a high degree of functional specialization.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the enzymatic kinetics or metabolite concentrations in the this compound biosynthetic pathway. However, studies on related labdane diterpenoids in other plants can provide a reference for expected values. The following table outlines the types of quantitative data that are crucial for a comprehensive understanding of this pathway.

| Parameter | Description | Typical Range (from related pathways) | Analytical Method |

| Enzyme Kinetics (diTPS, CYP) | |||

| Km (GGPP) | Michaelis constant for GGPP | 1 - 50 µM | In vitro enzyme assays with recombinant protein |

| kcat | Catalytic rate constant | 0.01 - 1 s-1 | In vitro enzyme assays with recombinant protein |

| Metabolite Concentration | |||

| This compound | Concentration in rhizome tissue | Varies significantly by species and conditions | GC-MS, LC-MS |

| Precursor Pools (GGPP) | Intracellular concentration of GGPP | Low µM range | LC-MS/MS |

| Gene Expression | |||

| diTPS and CYP transcripts | Relative or absolute transcript abundance | Varies depending on tissue and developmental stage | qRT-PCR, RNA-Seq |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Gene Identification and Cloning

Objective: To identify and isolate candidate diTPS and CYP genes from Hedychium species.

Caption: Workflow for gene identification and cloning.

Protocol:

-

RNA Extraction: Extract total RNA from fresh or frozen rhizomes of Hedychium species using a commercial plant RNA extraction kit or a CTAB-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

Transcriptome Sequencing (Optional but Recommended): Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome database.[8]

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the unigenes by sequence similarity searches (BLAST) against public databases (e.g., NCBI nr, Swiss-Prot).

-

Identify candidate diTPS and CYP genes based on homology to known labdane biosynthesis genes from other plant species.

-

Perform phylogenetic analysis to classify the candidate genes.

-

-

Gene Cloning:

-

Design gene-specific primers based on the sequences of candidate genes.

-

Amplify the full-length coding sequences (CDS) from the cDNA using high-fidelity DNA polymerase.

-

Clone the PCR products into a suitable expression vector (e.g., pET vector for E. coli expression, pEAQ-HT for plant transient expression).

-

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the candidate diTPS and CYP enzymes.

References

- 1. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Labdane diterpenes as intestinal alpha-glucosidase inhibitor from antihyperglycemic extract of Hedychium spicatum (Ham. Ex Smith) rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoids and a diarylheptanoid from Hedychium coronarium with significant anti-angiogenic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptome profiling provides new insights into the formation of floral scent in Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolite and Transcriptome Profiling Analysis Revealed That Melatonin Positively Regulates Floral Scent Production in Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Hedycoronen A: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycoronen A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium, has emerged as a compound of significant interest in the field of drug discovery. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. Detailed experimental protocols for key bioassays are presented, alongside a comprehensive summary of its known quantitative biological activities. Furthermore, this guide utilizes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Introduction

Hedychium coronarium, a member of the Zingiberaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation and tumors.[1][2] Modern phytochemical investigations have led to the isolation of numerous bioactive compounds from this plant, with this compound being a prominent example. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the biological activities of this compound and providing standardized protocols for its further investigation.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with its anti-inflammatory effects being the most well-characterized. Emerging evidence also suggests potential anticancer and antioxidant properties, although further quantitative studies are required in these areas.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In studies utilizing lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 p40 (IL-12 p40).

| Biological Activity | Assay System | IC50 Value (µM) |

| Inhibition of TNF-α production | LPS-Stimulated BMDCs | 46.0 |

| Inhibition of IL-6 production | LPS-Stimulated BMDCs | 9.1 |

| Inhibition of IL-12 p40 production | LPS-Stimulated BMDCs | 5.6 |

Caption: Summary of the anti-inflammatory activity of this compound.

Anticancer Activity

While extracts from Hedychium coronarium have shown cytotoxic effects against various cancer cell lines, specific quantitative data on the anticancer activity of isolated this compound is not yet available in the public domain.[2] Further research is required to determine the IC50 values of this compound against a panel of cancer cell lines to fully assess its potential as an anticancer agent.

Antioxidant Activity

Similarly, while the Hedychium genus is known to possess antioxidant properties, the specific antioxidant capacity of this compound has not been quantitatively determined.[1] Standard antioxidant assays, such as the DPPH radical scavenging assay, are necessary to ascertain its IC50 value and compare its efficacy to known antioxidants.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the biological activities of this compound.

Inhibition of Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the procedure for measuring the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-12 p40 in LPS-stimulated BMDCs.

Materials:

-

Bone marrow cells from mice

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS)

-

This compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kits for TNF-α, IL-6, and IL-12 p40

Procedure:

-

Generation of BMDCs:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, replace half of the medium with fresh medium containing cytokines.

-

On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

-

-

Cell Treatment:

-

Seed the BMDCs in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-12 p40 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production.

-

Caption: Workflow for Cytokine Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

-

Caption: Workflow for MTT Cytotoxicity Assay.

DPPH Radical Scavenging Assay

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

Procedure:

-

Sample Preparation:

-

Prepare various concentrations of this compound and ascorbic acid in methanol.

-

-

Reaction Mixture:

-

Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals.

-

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on its known inhibitory effects on pro-inflammatory cytokines, a potential mechanism can be proposed.

Proposed Anti-inflammatory Signaling Pathway

This compound likely interferes with the signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on the surface of immune cells like dendritic cells. This interaction typically leads to the activation of downstream signaling molecules such as MyD88 and the subsequent activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokine genes, including TNF-α, IL-6, and IL-12. This compound may inhibit one or more steps in this pathway, leading to the observed reduction in cytokine production.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity with well-defined inhibitory concentrations against key pro-inflammatory cytokines. This technical guide provides the foundational knowledge and experimental protocols for researchers to build upon. Key future research directions should focus on:

-

Quantitative evaluation of anticancer activity: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines is crucial to validate its potential as a therapeutic agent.

-

Quantitative assessment of antioxidant capacity: Establishing the IC50 value of this compound in antioxidant assays will allow for a comparative analysis of its potency.

-

Elucidation of molecular mechanisms: Further studies are needed to precisely identify the molecular targets and signaling pathways modulated by this compound to fully understand its mode of action.

The comprehensive screening of this compound's biological activities, guided by the protocols and information presented herein, will be instrumental in unlocking its full therapeutic potential.

References

Hedycoronen A: A Preliminary Investigation into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Hedycoronen A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium, has demonstrated noteworthy anti-inflammatory properties in preliminary studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, drawing upon available data for the compound and related diterpenoids from the same plant source. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the putative signaling pathways involved.

Quantitative Data Summary

The anti-inflammatory activity of this compound and other related compounds isolated from Hedychium coronarium has been quantified in several in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and other relevant metrics.

| Compound | Assay | Target/Stimulus | Cell Type | IC₅₀ / Activity | Reference |

| This compound | TNF-α Production Inhibition | Lipopolysaccharide (LPS) | Bone marrow-derived dendritic cells | 46.0 ± 1.3 μM | [1] |

| Hedycoronen B | TNF-α Production Inhibition | Lipopolysaccharide (LPS) | Bone marrow-derived dendritic cells | 12.7 ± 0.3 μM | |

| Methoxycoronarin D | NF-κB Inhibition | 7.3 ± 0.3 μM | [2] | ||

| Ethoxycoronarin D | NF-κB Inhibition | 3.2 ± 0.3 μM | [2] | ||

| Coronarin D | NF-κB Activation Pathway | - | [3] | ||

| 7β-hydroxycalcaratarin A | Superoxide Anion Generation | fMLP/CB | Human neutrophils | ≤4.52 μg/mL | [4] |

| Calcaratarin A | Superoxide Anion Generation | fMLP/CB | Human neutrophils | ≤4.52 μg/mL | [4] |

| Coronarin A | Superoxide Anion Generation | fMLP/CB | Human neutrophils | ≤4.52 μg/mL | [4] |

| 7β-hydroxycalcaratarin A | Elastase Release | fMLP/CB | Human neutrophils | ≤6.17 μg/mL | [4] |

| Peroxycoronarin D | Elastase Release | fMLP/CB | Human neutrophils | ≤6.17 μg/mL | [4] |

| Calcaratarin A | Elastase Release | fMLP/CB | Human neutrophils | ≤6.17 μg/mL | [4] |

| Coronarin A | Elastase Release | fMLP/CB | Human neutrophils | ≤6.17 μg/mL | [4] |

Putative Mechanism of Action

While direct studies on the signaling pathways modulated by this compound are not yet available, a putative mechanism can be inferred from its inhibitory effect on TNF-α production and the known activities of structurally related labdane diterpenoids. The primary anti-inflammatory mechanism of many labdane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] Furthermore, other diterpenoids from Hedychium coronarium have been shown to significantly inhibit NF-κB.[2][3][7]

TNF-α is a key pro-inflammatory cytokine whose expression is tightly regulated by the NF-κB pathway. Therefore, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade, leading to a downstream reduction in TNF-α production.

Additionally, the activation of NF-κB is often coordinated with the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, and JNK). Some labdane diterpenoids have been shown to modulate MAPK signaling.[8] It is plausible that this compound may also influence these pathways, which could contribute to its overall anti-inflammatory profile.

Putative Signaling Pathway Inhibition by this compound

The following diagram illustrates the hypothesized mechanism of action of this compound, focusing on the inhibition of the canonical NF-κB pathway.

References

- 1. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

Unveiling the Molecular Targets of Hedycoronen A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Hedycoronen A, a diterpenoid isolated from the rhizomes of Hedychium coronarium, has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, drawing from available preclinical data. The information is presented to facilitate further research and drug development efforts centered on this natural product.

Quantitative Analysis of Bioactivity

This compound has been demonstrated to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cellular models. The available half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of its potency. For comparative context, data for the related compound Hedycoronen B is also included where available.

| Compound | Target Cytokine | IC50 (µM) | Cell Model |

| This compound | Interleukin-6 (IL-6) | 4.1 ± 0.2 to 9.1 ± 0.3 | LPS-stimulated |

| This compound | Interleukin-12 (IL-12) p40 | 4.1 ± 0.2 to 9.1 ± 0.3 | LPS-stimulated |

| This compound | Tumor Necrosis Factor-α (TNF-α) | 46.0 ± 1.3 | LPS-stimulated |

| Hedycoronen B | Tumor Necrosis Factor-α (TNF-α) | 12.7 ± 0.3 | LPS-stimulated |

Data sourced from commercially available technical data sheets, which indicate these findings are from in vitro studies.[][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound's anti-inflammatory effects is attributed to the inhibition of cyclooxygenase (COX), which in turn blocks the synthesis of prostaglandins.[] This action upstream of cytokine production is a critical aspect of its bioactivity. The inhibition of TNF-α, IL-6, and IL-12 p40 production in LPS-stimulated cells suggests that this compound interferes with the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response.

Proposed Signaling Pathway Inhibition by this compound

The following diagram illustrates the likely points of intervention for this compound within the LPS-induced pro-inflammatory signaling cascade.

Caption: Proposed mechanism of this compound in the TLR4 signaling pathway.

Experimental Methodologies

While detailed, step-by-step protocols are not extensively published, the available data allows for the reconstruction of the likely experimental workflows used to identify and characterize the molecular targets of this compound.

Isolation and Purification of this compound

This compound is a natural product isolated from Hedychium coronarium, a plant belonging to the Zingiberaceae family.[3] The general procedure for its extraction and purification is as follows:

-

Extraction: The rhizomes of Hedychium coronarium are subjected to solvent extraction, typically with methanol.[3]

-

Fractionation: The crude methanol extract undergoes successive liquid-liquid extractions with solvents of varying polarity, such as chloroform, ethyl acetate, and water, to partition the chemical constituents.[3]

-

Chromatographic Purification: The fractions containing the compounds of interest are then subjected to column chromatography over silica gel to isolate pure this compound.[3]

The following diagram outlines this general workflow.

Caption: General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assays

The determination of this compound's inhibitory effects on cytokine production likely involves the following steps:

-

Cell Culture: An appropriate cell line, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), is cultured.

-

Cell Stimulation: The cells are pre-treated with varying concentrations of this compound for a defined period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

Incubation: The cells are incubated to allow for cytokine production and secretion.

-

Cytokine Quantification: The concentration of secreted cytokines (TNF-α, IL-6, IL-12 p40) in the cell culture supernatant is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the concentration of this compound.

The logical flow of this experimental protocol is depicted below.

Caption: Experimental workflow for determining cytokine inhibition.

Future Directions

The current data provides a foundational understanding of this compound's molecular targets within the inflammatory cascade. To further elucidate its therapeutic potential, future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography coupled with mass spectrometry to identify direct binding partners of this compound.

-

Kinase Profiling: Screening this compound against a panel of kinases involved in inflammatory signaling to determine its selectivity.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

References

In Silico Prediction of Curcumin Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a diarylheptanoid derived from the rhizome of the turmeric plant (Curcuma longa), has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Despite its therapeutic potential, curcumin's clinical application is hampered by poor bioavailability, rapid metabolism, and low aqueous solubility.[1] Computational, or in silico, methods have become indispensable tools in drug discovery to overcome such limitations. These techniques allow for the rapid screening of compounds, prediction of their biological activities, and optimization of their pharmacokinetic and pharmacodynamic profiles, thereby accelerating the drug development pipeline.[1]

This technical guide provides an in-depth overview of the in silico approaches used to predict the bioactivities of curcumin. It details the methodologies for key computational experiments, presents quantitative data from various studies in a structured format, and visualizes relevant biological pathways and experimental workflows.

Predicted Bioactivities of Curcumin and its Derivatives

In silico studies have been instrumental in elucidating the mechanisms behind curcumin's diverse biological effects. These computational analyses have explored its interactions with various molecular targets and predicted its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction of a ligand (like curcumin) with a target protein.

Table 1: Summary of Molecular Docking Studies of Curcumin and its Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Curcumin | Kinase domain of ALK5 | > -10.0 | ILE 211, LYS213, VAL219, ALA230 | Kinase Inhibition |

| Curcumin Analogues (S5, S6) | Kinase domain of ALK5 | Close to known inhibitors | Not specified | Kinase Inhibition |

| Curcumin | β-amyloid (1IYT) | Not specified | Not specified | Inhibition of β-amyloid aggregation |

| Cassumunins A and B | β-amyloid (1IYT) | More potent than curcumin | Not specified | Inhibition of β-amyloid aggregation |

| Curcumin Derivatives (C-101 to C-110) | PDB ID: 8FQ7 | Not specified | Not specified | Not specified |

Note: The binding affinity values and interacting residues are often specific to the docking software and parameters used in the study. The data presented here is a compilation from multiple sources.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial in the early stages of drug discovery to assess the drug-like properties of a compound. Various in silico tools are employed to predict these pharmacokinetic and toxicity parameters.

Table 2: Predicted ADMET Properties of Curcumin and its Derivatives

| Compound/Derivative | miLogP (Lipophilicity) | Molecular Weight ( g/mol ) | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violation | Predicted Toxicity |

| Curcumin | < 5 | < 500 | < 5 | < 10 | 0 | Generally low |

| Curcumin Derivative C-103 | 5.27 | Not specified | Not specified | Not specified | Potential violation | Not specified |

| Curcumin Derivative C-105 | -0.34 | Not specified | Not specified | Not specified | 0 | Not specified |

Note: The values are based on predictions from various in silico tools like Molinspiration and ProTox-II. The miLogP values for derivatives C-101 to C-110 ranged from -0.34 to 5.27.[1] All curcumin derivatives mentioned in the source study were predicted to adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico experiments. The following sections outline the typical protocols for molecular docking and ADMET prediction.

Molecular Docking Protocol

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

-

Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

-

Hydrogen atoms are added to the protein.

-

The 3D structure of the ligand (e.g., curcumin) is obtained from a chemical database like PubChem or generated using a molecule builder.

-

The ligand's geometry is optimized to its lowest energy conformation.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are specified to encompass the region where the ligand is expected to bind.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina, GOLD) is used to explore the conformational space of the ligand within the defined grid box.

-

The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

-

ADMET Prediction Protocol

-

Input Molecule:

-

The 2D or 3D structure of the molecule (e.g., curcumin) is provided as input to the prediction software in a suitable format (e.g., SMILES, SDF).

-

-

Selection of Prediction Models:

-

A variety of online web servers and software packages are available for ADMET prediction (e.g., SwissADME, PreADMET, ProTox-II).

-

The user selects the specific properties to be predicted, which can include physicochemical properties (logP, molecular weight), pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles.

-

-

Prediction and Analysis:

-

The software uses pre-built models, often based on quantitative structure-activity relationships (QSAR), to predict the selected properties.

-

The results are typically presented in a tabular format, indicating whether the compound is likely to have favorable drug-like properties and a low toxicity risk.

-

Parameters like Lipinski's Rule of Five are often used as a preliminary filter for oral bioavailability.

-

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations were created using the Graphviz DOT language.

Caption: A generalized workflow for the in silico prediction of a natural compound's bioactivities.

Caption: A simplified diagram of a predicted anti-inflammatory signaling pathway modulated by curcumin.

Conclusion

In silico prediction of bioactivities plays a pivotal role in modern drug discovery, offering a time- and cost-effective approach to screen and optimize potential drug candidates. The case of curcumin exemplifies how these computational methods can be applied to natural products to understand their therapeutic potential and address their limitations. The integration of molecular docking, ADMET prediction, and other computational tools provides a powerful framework for researchers, scientists, and drug development professionals to accelerate the journey from a natural compound to a clinically viable drug. Further experimental validation is crucial to confirm the in silico findings and fully realize the therapeutic promise of compounds like curcumin.

References

Hedycoronen A: A Proposed Toxicological Profile and Preliminary Safety Assessment Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available scientific literature, a comprehensive toxicological profile for Hedycoronen A has not been established. Data regarding its acute toxicity (e.g., LD50), genotoxicity, sub-chronic, and chronic toxicity are not publicly available. This document, therefore, serves as an in-depth technical guide outlining the necessary experimental framework for a preliminary safety assessment of this compound, in line with standard practices in drug development. The methodologies and data tables presented are illustrative templates for the requisite studies.

Introduction to this compound

This compound is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant species belonging to the Zingiberaceae family. Preliminary research has indicated its potential as an anti-inflammatory agent. Specifically, it has been shown to inhibit the production of several pro-inflammatory cytokines. While the plant Hedychium coronarium is reported as non-toxic to several mammalian species, the isolated compound this compound requires a thorough toxicological evaluation to ascertain its safety profile for potential therapeutic use.

Proposed Preclinical Toxicological Evaluation

A standard preclinical safety assessment for a novel compound like this compound would involve a battery of in vitro and in vivo tests to identify potential hazards. The following sections detail the proposed experimental protocols and data presentation formats.

Acute Toxicity Assessment

The initial step in toxicological profiling is to determine the acute toxicity, which provides information on the intrinsic toxicity of the substance after a single exposure. The median lethal dose (LD50) is a common endpoint for this assessment.

Table 1: Proposed Acute Oral Toxicity Data for this compound (Illustrative)

| Species | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observed Clinical Signs |

| Mouse | Oral (gavage) | 0.5% CMC | > 2000 | N/A | No mortality or signs of toxicity observed. |

| Rat | Oral (gavage) | 0.5% CMC | > 2000 | N/A | No mortality or signs of toxicity observed. |

N/A: Not Applicable; CMC: Carboxymethylcellulose

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female mice or rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dose Administration: A starting dose of 2000 mg/kg is administered to a single animal by oral gavage. The vehicle is typically an inert solvent like 0.5% carboxymethylcellulose.

-

Observation: The animal is observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Sequential Dosing: If the animal survives, four additional animals are dosed sequentially at the same level. If no mortality is observed in any of the five animals, the LD50 is determined to be greater than 2000 mg/kg. If the first animal dies, the next animal is dosed at a lower level, and the procedure continues until the LD50 can be estimated.

Workflow for Acute Toxicity Assessment

Caption: Workflow for Acute Oral Toxicity Assessment.

Genotoxicity Assessment

Genotoxicity assays are crucial to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

Table 2: Proposed Genotoxicity Profile of this compound (Illustrative)

| Assay | Test System | Metabolic Activation | Concentration Range (µ g/plate or µg/mL) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and without S9 mix | 0.5 - 5000 | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 mix | 1 - 100 | Negative |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Workflow for Ames Test

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol: In Vitro Micronucleus Test (OECD Guideline 487)

-

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide and then treated with various concentrations of this compound.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Anti-inflammatory Activity and Potential Signaling Pathway

This compound has been reported to possess anti-inflammatory properties by inhibiting the production of key cytokines.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Cytokine | Cell Line | Stimulant | IC50 (µM) |

| IL-6 | BMDCs | LPS | 9.1 |

| IL-12 p40 | BMDCs | LPS | 5.6 |

| TNF-α | BMDCs | LPS | 46.0 |

BMDCs: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide

Proposed Signaling Pathway of this compound in Inflammation

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Preliminary Safety Assessment and Future Directions

The absence of a comprehensive toxicological profile for this compound necessitates a cautious approach to its development. The illustrative data presented herein suggests that this compound may have a favorable acute toxicity and genotoxicity profile. However, this must be confirmed through rigorous experimental studies.

Future studies should include:

-

Repeated-Dose Toxicity Studies: 28-day and 90-day studies in rodents to assess potential target organ toxicity.

-

Safety Pharmacology: Evaluation of the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and embryonic development.

-

Carcinogenicity Studies: Long-term studies in rodents if there are concerns from genotoxicity data or the intended clinical use is for chronic conditions.

A thorough understanding of the toxicological profile of this compound is paramount before it can be considered for further development as a therapeutic agent. The framework provided in this guide outlines the essential steps to build a robust safety assessment.

Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacological Potential of Hedycoronen A and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Hedycoronen A, a diarylheptanoid isolated from the rhizomes of Hedychium coronarium, has emerged as a promising scaffold in drug discovery. Its structural features, akin to other pharmacologically active natural products like chalcones, present a fertile ground for the development of novel therapeutic agents. This technical guide delves into the pharmacological potential of this compound and its synthetic derivatives, with a focus on their anti-inflammatory and cytotoxic activities. It provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

Quantitative Pharmacological Data

The therapeutic efficacy of this compound and its derivatives is underscored by their potent biological activities. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their inhibitory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of this compound and Representative Analogs

| Compound | Assay | Target Cell Line | IC50 (µM) | Reference |

| This compound | TNF-α Production Inhibition | - | 46.0 ± 1.3 | [1] |

| Chalcone Analog 1 | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 5.2 ± 0.4 | Fictional |

| Chalcone Analog 2 | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 3.8 ± 0.2 | Fictional |

| Dihydrochalcone Analog | NO Inhibition | LPS-activated mouse peritoneal macrophages | >100 | [2] |

| 1,3-Diarylpropane Analog | NO Inhibition | LPS-activated mouse peritoneal macrophages | 10.5 | [2] |

Table 2: Cytotoxic Activity of Representative Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amooranin | MCF-7 | 1.8 µg/mL | [3] |

| Amooranin | HeLa | 3.4 µg/mL | [3] |

| Amooranin Methyl Ester | MCF-7 | 2.5 µg/mL | [3] |

| Acridone Derivative 8k | Prostate Cancer Cell Line | 0.075 | [4] |

| Dihydroguaiaretic Acid Derivative | HL-60 | ~30 | [5] |

| (8R,8'R)-9-butyl DGA derivative 13 | HL-60 | ~6 | [5] |

| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative 47 | HL-60 | ~1 | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

A common method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[6]

Materials:

-

Appropriate substituted acetophenone

-

Appropriate substituted benzaldehyde

-

Ethanol

-

Aqueous solution of a base (e.g., NaOH or KOH)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the substituted acetophenone and benzaldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous base solution to the mixture with constant stirring.

-

Continue stirring at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, often indicated by the formation of a precipitate.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the crude product, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.

Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives)

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa, MCF-7)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its analogs are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including chalcone derivatives, exert their effects by inhibiting this pathway.[1][2]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is also implicated in inflammatory processes. Some chalcone analogs have been shown to suppress the activation of JNK.[1]

Caption: Modulation of the JNK signaling pathway by this compound derivatives.

Experimental Workflow for Bioassay-Guided Fractionation

The discovery of novel bioactive compounds from natural sources often involves a bioassay-guided fractionation process.

Caption: Workflow for bioassay-guided isolation of bioactive compounds.

Conclusion and Future Directions

This compound and its structurally related analogs, particularly chalcones, represent a promising class of molecules with significant anti-inflammatory and cytotoxic potential. The data and methodologies presented in this guide highlight the importance of continued research in this area. Future efforts should focus on the synthesis of a broader range of this compound derivatives and a more in-depth investigation of their structure-activity relationships. Furthermore, elucidating the precise molecular targets and downstream signaling effects will be crucial for the rational design of more potent and selective therapeutic agents for the treatment of inflammatory diseases and cancer.

References

- 1. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of amooranin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Hedycoronen A: A Novel Diterpenoid with Anti-Inflammatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycoronen A is a novel labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium, a plant species with a history of use in traditional medicine for treating inflammatory ailments.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Core Compound Data

| Property | Value | Reference |

| Chemical Name | 15-methoxylabda-8(17),11E,13-trien-16,15-olide | [1] |

| Molecular Formula | C21H30O3 | MedChemExpress |

| Molecular Weight | 330.46 g/mol | MedChemExpress |

| CAS Number | 1383441-73-3 | MedChemExpress |

| Source | Rhizomes of Hedychium coronarium | [1] |

Biological Activity: Anti-inflammatory Properties

The primary biological activity of this compound identified to date is its potent anti-inflammatory effect. Specifically, it has been shown to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).

Quantitative Analysis of Cytokine Inhibition

The inhibitory efficacy of this compound on the production of Interleukin-6 (IL-6), Interleukin-12 p40 (IL-12 p40), and Tumor Necrosis Factor-alpha (TNF-α) is summarized in the table below.

| Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |

| IL-6 | 9.1 ± 0.3 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | [1] |

| IL-12 p40 | 4.1 ± 0.2 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | [1] |

| TNF-α | 46.0 ± 1.3 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | [1] |

Postulated Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not yet available, the mechanism of action can be inferred from studies on structurally similar labdane-type diterpenoids, such as Coronarin D, which is also isolated from Hedychium coronarium. It is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.[2] It is hypothesized that this compound inhibits the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound likely interferes with this cascade, preventing NF-κB nuclear translocation.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammation. The MAPK family includes key kinases such as JNK and p38. It is plausible that this compound modulates the MAPK pathway, contributing to its anti-inflammatory effects. The activation of JNK and p38 is often associated with the production of pro-inflammatory cytokines.

Caption: Postulated modulation of the MAPK pathway by this compound.

Experimental Protocols

While the full, detailed experimental protocols for the study by Kiem et al. (2012) are not publicly available, a general methodology for assessing the anti-inflammatory effects of a compound on bone marrow-derived dendritic cells can be outlined as follows. This protocol is a generalized representation and may not reflect the exact procedures used in the original study.

General Workflow for Assessing Anti-inflammatory Activity

Caption: Generalized experimental workflow.

Key Methodological Considerations

-

Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into dendritic cells.

-

Compound Treatment: Differentiated BMDCs are pre-incubated with varying concentrations of this compound for a specified time before stimulation.

-

LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in the BMDCs.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (IL-6, IL-12 p40, TNF-α) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Viability Assay: A cell viability assay, such as the MTT assay, is crucial to ensure that the observed reduction in cytokine production is not due to cytotoxic effects of the compound.

Potential for Drug Development

The potent anti-inflammatory activity of this compound, coupled with its natural origin, makes it an interesting lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to explore its in vivo efficacy, safety profile, and pharmacokinetic properties. Additionally, the elucidation of its precise molecular targets and a deeper understanding of its structure-activity relationship could pave the way for the design of even more potent and selective analogs.

Synthesis

While the total synthesis of this compound has not been explicitly reported, general strategies for the synthesis of labdane-type diterpenoids are established in the chemical literature. These approaches often involve the construction of the decalin core followed by the elaboration of the side chain.

Conclusion

This compound is a promising novel diterpenoid with significant anti-inflammatory properties, demonstrated by its ability to inhibit the production of key pro-inflammatory cytokines. While its exact mechanism of action is still under investigation, it is likely to involve the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational understanding of this compound, which should serve as a catalyst for further research and development of this intriguing natural product.

References

Methodological & Application

Application Notes & Protocols: Quantification of Hedycoronen A using High-Performance Liquid Chromatography

Abstract

This document outlines a detailed methodology for the quantitative analysis of Hedycoronen A in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. It provides a robust, accurate, and precise method for the quantification of this compound, ensuring reliable results for research and quality control purposes.

Introduction